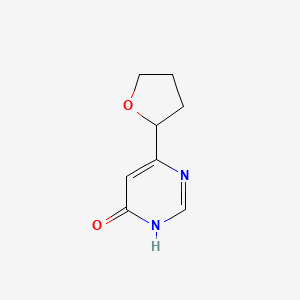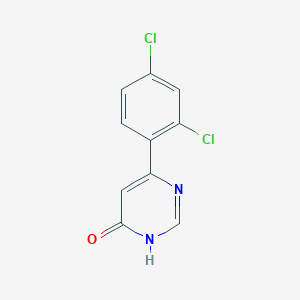
1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride
Vue d'ensemble
Description
1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom and a trifluoromethyl group attached to a phenyl ring, and a propylamine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluoro-4-trifluoromethylbenzene as the starting material.
Reaction Steps: The process involves a series of reactions, including nitration, reduction, and amination. The nitration step introduces a nitro group to the benzene ring, followed by reduction to convert the nitro group to an amine group. Finally, the amine group is alkylated to form the propylamine derivative.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound. This involves the use of reactors, separation techniques, and purification methods to ensure the final product meets quality standards.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the propylamine group is oxidized to form corresponding amine derivatives.
Reduction: Reduction reactions can be performed to convert nitro groups to amine groups in the synthesis process.
Substitution: Substitution reactions involve replacing hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reduction is typically achieved using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution Reagents: Substitution reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation Products: Oxidation of the propylamine group can yield propylamine oxide.
Reduction Products: Reduction of nitro groups results in the formation of corresponding amine derivatives.
Substitution Products: Substitution reactions can produce halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-trifluoromethylphenyl)ethanone
2-Fluoro-4-(trifluoromethyl)phenylacetic acid
1-(2-Fluoro-4-trifluoromethylphenyl)methanamine
Uniqueness:
Fluorine Content: The presence of fluorine atoms in the compound enhances its chemical stability and reactivity.
Trifluoromethyl Group: The trifluoromethyl group contributes to the compound's unique electronic properties and biological activity.
Propylamine Group: The propylamine group provides a distinct structural feature that differentiates it from other similar compounds.
This detailed overview of 1-(2-Fluoro-4-trifluoromethylphenyl)-propylamine hydrochloride highlights its significance in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N.ClH/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14;/h3-5,9H,2,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKDOJXLIIZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C(F)(F)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)







